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molecular formula C11H18N2O B1365064 4-[3-(Dimethylamino)propoxy]aniline CAS No. 62424-88-8

4-[3-(Dimethylamino)propoxy]aniline

Cat. No. B1365064
M. Wt: 194.27 g/mol
InChI Key: MOXSUJYRRRCATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994900

Procedure details

A stirred solution of 65.4g (0.60 mole) of p-aminophenol in 250 ml of dimethylformamide is treated portion-wise with 28.6g (0.60 mole) of 50% sodium hydride. The temperature is maintained below 35° C during the addition, warmed to 70° C then cooled to 25° C. The mixture is treated with 5g of sodium iodide and 476 ml of a 1.89 N toluene solution of 3-dimethylaminopropyl chloride, then heated at 100°-105° C for 3 hours. The cooled mixture is poured over 500 ml of ice and extracted with 300 ml of ether (2 times). The combined solvent fractions are shaken in a separatory funnel with 150 ml of 6 N hydrochloric acid. The basic product is obtained by treating the aqueous fraction with 200g of potassium carbonate (ether extraction). After drying, the solvent is evaporated and the residue fractionated to give 25.1g of an oil, boiling point 128°-135° C/0.2 mm of Hg. (Continuation of the distillation yields 21.9g of di-alkylated material, boiling point 135°-158° C/0.2 mm of Hg).
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
200g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[H-].[Na+].[I-].[Na+].[CH3:13][N:14]([CH3:19])[CH2:15][CH2:16][CH2:17]Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C1(C)C=CC=CC=1>[CH3:13][N:14]([CH3:19])[CH2:15][CH2:16][CH2:17][O:8][C:3]1[CH:4]=[CH:5][C:6]([NH2:7])=[CH:1][CH:2]=1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
65.4 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
28.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCCl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
200g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The combined solvent fractions are shaken in a separatory funnel with 150 ml of 6 N hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained below 35° C during the addition
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100°-105° C for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of ether (2 times)
CUSTOM
Type
CUSTOM
Details
The basic product is obtained
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCCOC1=CC=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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